molecular formula C12H14BrN B13204350 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane

6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13204350
M. Wt: 252.15 g/mol
InChI Key: QSYWNZNXRNSIGN-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-azabicyclo[320]heptane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[320]heptane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes . This method involves a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction in batch or continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex polycyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azide or alkoxide derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.

    Material Science: The compound’s properties are explored for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions or hydrogen bonding, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substituents.

    6-Aminopenicillanic Acid: This compound features a similar azabicyclo[3.2.0]heptane core but with different functional groups.

Uniqueness

6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

6-(4-bromophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14BrN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2

InChI Key

QSYWNZNXRNSIGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=C(C=C3)Br

Origin of Product

United States

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